![molecular formula C14H13ClO2S B11760464 {2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol](/img/structure/B11760464.png)
{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol is a chemical compound characterized by its unique structure, which includes a chlorothiophene moiety and a methoxyphenyl group
Preparation Methods
The synthesis of {2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol typically involves several steps. One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable vinylating agent to form the corresponding vinyl derivative. This intermediate is then subjected to a Grignard reaction with 6-methoxyphenylmagnesium bromide to yield the final product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of {2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, {2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol stands out due to its unique combination of a chlorothiophene and a methoxyphenyl group. Similar compounds include:
- 2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid
- 2-(5-Chlorothiophen-2-yl)ethanamine hydrochloride
- 5-Chlorothiophene-2-boronic acid
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C14H13ClO2S |
|---|---|
Molecular Weight |
280.8 g/mol |
IUPAC Name |
[2-[2-(5-chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H13ClO2S/c1-17-13-4-2-3-10(12(13)9-16)5-6-11-7-8-14(15)18-11/h2-8,16H,9H2,1H3 |
InChI Key |
VWJVZINDXBYAFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CO)C=CC2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)
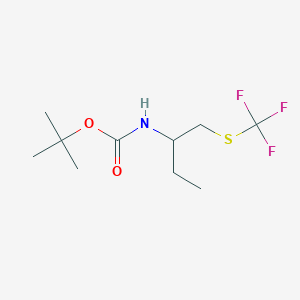
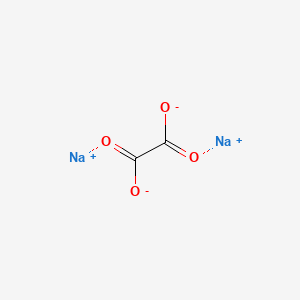
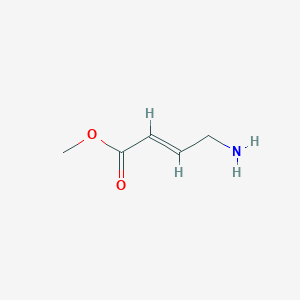

![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11760427.png)
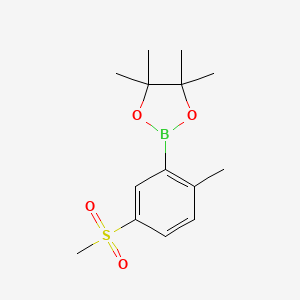
![1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11760430.png)
![Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11760435.png)
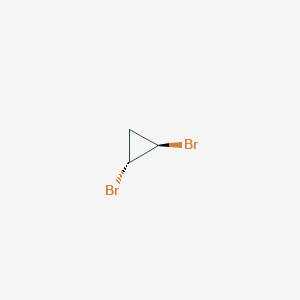
![Furo[2,3-c]pyridine, 7-bromo-](/img/structure/B11760449.png)
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
![4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760459.png)
